N-Methyl-ephenidine
Description
N-Methyl-ephenidine is a hypothetical analog of ephenidine (N-Ethyl-α-phenyl-phenethylamine), a compound classified as a phenethylamine derivative. While direct data on this compound is absent in the provided evidence, its structure can be inferred by replacing the N-ethyl group of ephenidine with a methyl group. Ephenidine itself (CAS 6272-97-5) has a molecular formula of C₁₆H₁₉N·HCl, a molecular weight of 261.8 g/mol, and is used in research and forensic applications . Its metabolic pathways in rats have been studied, but its pharmacological and toxicological profiles remain uncharacterized .
Properties
CAS No. |
801141-29-7 |
|---|---|
Molecular Formula |
C17H21N |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
N-ethyl-N-methyl-1,2-diphenylethanamine |
InChI |
InChI=1S/C17H21N/c1-3-18(2)17(16-12-8-5-9-13-16)14-15-10-6-4-7-11-15/h4-13,17H,3,14H2,1-2H3 |
InChI Key |
MJDUDHAPJCKZPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-ephenidine typically involves the reaction of 1,2-diphenylethylamine with methyl iodide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 1,2-diphenylethylamine attacks the methyl iodide, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a solvent such as ethanol or methanol, and the product is purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-ephenidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide.
Reduction: Reduction of this compound can lead to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or aryl halides.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Secondary amines.
Substitution: Various alkyl or aryl derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on the NMDA receptor and its potential neuroprotective properties.
Medicine: Investigated for its potential use as an anesthetic and in the treatment of neurotoxic injuries.
Industry: Used in the production of other diarylethylamine derivatives and as a research chemical.
Mechanism of Action
N-Methyl-ephenidine exerts its effects primarily by acting as an antagonist of the NMDA receptor. This receptor is involved in synaptic plasticity and memory function. By blocking the NMDA receptor, this compound can inhibit excitatory neurotransmission, leading to its anesthetic and dissociative effects. The compound also has weaker affinity for dopamine and norepinephrine transporters, as well as sigma receptors, which may contribute to its overall pharmacological profile .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substitution of the N-alkyl group significantly influences molecular weight, solubility, and stability. Below is a comparative analysis of ephenidine, its analogs, and related N-alkylated amines:
Key Observations :
- Replacing the ethyl group (C₂H₅) with methyl (CH₃) reduces molecular weight by ~14 g/mol, as seen in simpler amines like N-Ethylmethylamine vs. N-Methylethylamine . This trend likely applies to this compound.
- Shorter alkyl chains (e.g., methyl) generally lower boiling points due to reduced van der Waals interactions, suggesting this compound may have lower thermal stability than ephenidine.
Metabolic and Pharmacological Considerations
Ephenidine undergoes hepatic metabolism in rats, producing hydroxylated and N-dealkylated metabolites detectable in urine . The N-ethyl group is a metabolic target; substituting it with methyl could alter degradation pathways:
- Hydroxylation : Methyl substitution might redirect hydroxylation to other positions on the aromatic rings.
Comparative metabolic data for other N-alkylated phenethylamines (e.g., NPDPA, N-Isopropyl-1,2-diphenylethylamine) suggest that bulkier alkyl groups delay metabolism, increasing half-lives . Thus, this compound may exhibit faster clearance than ephenidine.
Research Implications and Gaps
While ephenidine’s research applications are well-documented , this compound remains unexplored. Key research priorities include:
- Synthesis and Characterization : Confirming the structure and purity of this compound.
- Metabolic Profiling : Comparative studies in model organisms to assess pharmacokinetic differences.
- Receptor Binding Assays : Evaluating affinity for NMDA receptors or other targets, as seen in related dissociative anesthetics.
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